REACTION_CXSMILES
|
C([Mg]Br)C.[Cl-].[CH:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11](C(C)C)[C:10]=1[NH+]1CCN(C2C(C(C)C)=CC=CC=2C(C)C)C1)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[C:55]1[CH:60]=[CH:59][CH:58]=[CH:57][C:56]=1[O:61][CH3:62].C1(C)C=CC=CC=1[Mg]Br.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+].ClC1C=CC=C(C(OO)=O)C=1>C1COCC1>[CH3:62][O:61][C:56]1[CH:57]=[CH:58][CH:59]=[CH:60][C:55]=1[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH3:6] |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
0.324 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
FeF3.3H2O
|
Quantity
|
8.34 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
63.8 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[NH+]1CN(CC1)C1=C(C=CC=C1C(C)C)C(C)C
|
Name
|
|
Quantity
|
13.1 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
142.6 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)OC
|
Name
|
o-tolylmagnesium bromide
|
Quantity
|
1.88 mL
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)[Mg]Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Name
|
|
Quantity
|
0.06 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for six hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 60° C. for 24 hours
|
Duration
|
24 h
|
Type
|
WAIT
|
Details
|
at 80° C. for 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted five times
|
Type
|
EXTRACTION
|
Details
|
The total organic extract
|
Type
|
FILTRATION
|
Details
|
was filtrated by Florisil pad (100-200 mesh, Nacalai Tesque, Inc.)
|
Type
|
CUSTOM
|
Details
|
After removing the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in CH2Cl2 (1.0 mL)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography (toluene=15, 30, 50% in hexane)
|
Type
|
CUSTOM
|
Details
|
obtaining the above compound, which
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC=C1)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |